molecular formula C19H18N2O2S B4644849 2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine

2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine

Cat. No. B4644849
M. Wt: 338.4 g/mol
InChI Key: OPJKUXJZBPVDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases. It has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine in lab experiments is its potential to inhibit cancer cell growth and inflammation. However, one of the limitations is its potential toxicity to normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine in scientific research. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other anti-cancer or anti-inflammatory agents to enhance its effectiveness. Additionally, more studies are needed to evaluate its toxicity and safety in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine is a chemical compound that has shown potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential for use in cancer and inflammation research.

Scientific Research Applications

2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine has shown potential applications in scientific research. It has been reported to exhibit anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-[2-(4-phenylmethoxyphenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-5-16(6-3-1)15-23-18-9-7-17(8-10-18)22-13-14-24-19-20-11-4-12-21-19/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJKUXJZBPVDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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